Methyl 3-oxopiperazine-2-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a carboxylate group, and a keto group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science.
Methyl 3-oxopiperazine-2-carboxylate can be synthesized from commercially available starting materials, including piperazine and appropriate acylating agents. Its synthesis is often documented in chemical literature and databases such as PubChem and BenchChem, where detailed procedures and characterization data can be found.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is further classified as a keto acid derivative, which indicates that it has both ketone and carboxylic acid functionalities.
The synthesis of methyl 3-oxopiperazine-2-carboxylate typically involves several key steps:
In industrial production, larger-scale synthesis may utilize automated reactors with optimized parameters for yield and purity. Reaction conditions are carefully monitored to ensure consistency across batches.
Methyl 3-oxopiperazine-2-carboxylate has a distinct molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C6H10N2O3 |
Molecular Weight | 158.16 g/mol |
IUPAC Name | Methyl 3-oxopiperazine-2-carboxylate |
InChI | InChI=1S/C6H10N2O3/c1-11(7)5-4-8(9)6(10)12/h4H,1H3,(H,7,9) |
Canonical SMILES | CN1CCNC(C1=O)C(=O)O |
Methyl 3-oxopiperazine-2-carboxylate can participate in various chemical reactions:
The specific reagents and conditions for these reactions vary depending on the desired product. For example:
The mechanism of action for methyl 3-oxopiperazine-2-carboxylate involves several pathways depending on the reaction type:
Methyl 3-oxopiperazine-2-carboxylate typically appears as a white crystalline solid or oil, depending on the purification method used.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in methanol |
Methyl 3-oxopiperazine-2-carboxylate has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2